2-[[2-(1-Amino-2-methyl-1-oxopropan-2-yl)oxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-(sulfoamino)butanoic acid
Description
Properties
Molecular Formula |
C13H20N6O8S2 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[[2-(1-amino-2-methyl-1-oxopropan-2-yl)oxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-(sulfoamino)butanoic acid |
InChI |
InChI=1S/C13H20N6O8S2/c1-5(19-29(24,25)26)7(10(21)22)17-9(20)8(6-4-28-12(15)16-6)18-27-13(2,3)11(14)23/h4-5,7,19H,1-3H3,(H2,14,23)(H2,15,16)(H,17,20)(H,21,22)(H,24,25,26) |
InChI Key |
SOFNQUFSURUYTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(=NOC(C)(C)C(=O)N)C1=CSC(=N1)N)NS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Amino Acid Backbone
The backbone, likely derived from a butanoic acid derivative, can be synthesized via:
- Carboxylation of suitable precursors such as 4-aminobutanal or 4-aminobutyric acid.
- Protection of amino groups to prevent side reactions during subsequent steps.
- Activation of carboxyl groups using carbodiimides or similar coupling agents for peptide bond formation.
Formation of the Thiazolyl Moiety
The 2-amino-1,3-thiazol-4-yl group can be synthesized via:
- Cyclization reactions involving thiourea derivatives with α-halo ketones or aldehydes.
- Heterocyclic synthesis starting from amino acids or amino alcohols, followed by cyclization with sulfur sources.
Sulfoamino Group Attachment
The sulfoamino group can be incorporated through:
- Sulfonation of amino groups using sulfonyl chlorides or sulfonic acids.
- Formation of sulfonamides via reaction of amines with sulfonyl chlorides under basic conditions.
Specific Preparation Methods Based on Literature and Patents
Method from Patent CN1911899A (Preparation of 2-Amino-2-methyl-1-propanol)
This patent describes the synthesis of 2-amino-2-methyl-1-propanol (AMP), a precursor that can be utilized in constructing amino alcohol segments of the target molecule. The process involves:
- Reaction of isobutene with methyl cyanide and chlorine, followed by hydrogenolysis.
- The resulting AMP can serve as a building block for amino alcohol linkages within the target compound.
Method from Patent CN103232351A (Preparation of 2-Amino-2-methyl-1-propyl Alcohol)
This method involves alkylation and reduction steps to synthesize amino alcohols like AMP, which are integral to constructing the amino-oxopropan-2-yl fragment. The process includes:
- Alkylation of methylamine derivatives.
- Hydrogenation or reduction to obtain the amino alcohol.
Heterocyclic Thiazolyl Synthesis
The thiazolyl group can be synthesized via:
- Cyclization of amino acids with sulfur sources, such as Lawesson’s reagent or thiourea derivatives, to form the thiazole ring.
- Alternatively, condensation of α-haloketones with thiourea derivatives.
Assembly of the Final Compound
The overall synthetic route may involve:
- Coupling of amino acid derivatives with the thiazolyl-containing fragment via peptide coupling reagents (e.g., EDC, DCC).
- Formation of the oxyimino linkage by reacting the amino group with hydroxylamine derivatives.
- Final sulfonylation step using sulfonyl chlorides to introduce the sulfoamino group.
Data Table Summarizing the Preparation Methods
| Step | Method/Reaction | Reagents/Conditions | Purpose | References |
|---|---|---|---|---|
| 1 | Synthesis of amino alcohol (AMP) | Isobutene, methyl cyanide, chlorine, hydrogen | Precursor for amino-oxopropan-2-yl | CN1911899A |
| 2 | Thiazole ring formation | Thiourea derivatives, α-haloketones | Heterocyclic component | General heterocyclic synthesis literature |
| 3 | Peptide coupling | EDC, DCC, HOBt | Link amino acids and heterocycles | Standard peptide synthesis protocols |
| 4 | Oxime formation | Hydroxylamine derivatives, aldehydes | Introduce oxyimino group | Organic synthesis literature |
| 5 | Sulfonylation | Sulfonyl chlorides, base (e.g., pyridine) | Attach sulfoamino group | Standard sulfonamide chemistry |
Notes and Considerations
- Protecting groups such as Boc or Fmoc may be employed during intermediate steps to prevent side reactions.
- Reaction conditions (temperature, solvent, pH) are critical for selectivity, especially during heterocycle formation and sulfonylation.
- Purification techniques like chromatography and crystallization are essential to isolate pure intermediates and final products.
- Analytical verification via NMR, MS, IR, and HPLC should be performed at each step to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(1-Amino-2-methyl-1-oxopropan-2-yl)oxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-(sulfoamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino and thiazole groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[[2-(1-Amino-2-methyl-1-oxopropan-2-yl)oxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-(sulfoamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[2-(1-Amino-2-methyl-1-oxopropan-2-yl)oxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-(sulfoamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial cell wall synthesis or interfere with cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Containing Derivatives
(a) 2-(2-Aminothiazol-4-yl)acetic acid
- Structure: Simplifies the target compound by retaining the thiazole ring but lacking the sulfoamino group and extended backbone.
- Properties : Lower molecular weight (MW: 158.17 g/mol) and improved solubility in organic solvents due to the absence of sulfonic acid.
- Applications : Often used as a precursor for antibiotics like cephalosporins .
(b) 2-[2-({1-[(Ethylcarbamoyl)amino]-1-oxopropan-2-yl}sulfanyl)-4-methyl-1,3-thiazol-5-yl]acetic acid
- Structure : Shares a thiazole-acetic acid core but incorporates a sulfanyl linkage and carbamoyl group.
Key Differences vs. Target Compound:
- The sulfoamino group in the target compound significantly enhances aqueous solubility and ionic interactions, critical for binding to charged biological targets .
Thiazolidinone Derivatives
(a) (S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid
- Structure: Features a thiazolidinone ring fused with a pyrazole and phenylpropanoic acid.
- Properties : Exhibits red-shifted UV absorption (λmax ~ 300 nm) due to extended conjugation. Reported antimicrobial activity in preliminary studies .
(b) Antihyperglycemic Thiazolidinones
- Structure : Includes a 4-oxo-1,3-thiazolidin-5-ylacetic acid backbone with naphthyl substituents.
- Properties : Demonstrated blood glucose-lowering effects in alloxan-induced diabetic rats via PPAR-γ activation .
Key Differences vs. Target Compound:
- Thiazolidinones lack the oxyimino and sulfoamino groups, reducing their polarity and altering binding specificity.
Amino Acid Derivatives with Sulfur-Containing Groups
(a) (2S)-2-[[...]-4-methylsulfanylbutanoic acid
- Structure: Contains a methylsulfanyl (-SCH₃) group instead of sulfoamino.
- Properties : Lipophilic character (logP ~ 1.8) limits water solubility but enhances membrane permeability .
(b) 4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid
- Structure: Substitutes sulfoamino with a thienylmethylamino group.
Key Differences vs. Target Compound:
- The sulfoamino group in the target compound provides stronger hydrogen-bonding capacity (e.g., with serine proteases) compared to methylsulfanyl or thienyl groups .
Structural and Functional Analysis Table
Research Implications and Challenges
- Synthesis Complexity: The target compound’s multifunctional structure (e.g., oxyimino and sulfoamino groups) likely requires multistep synthesis, akin to methods in (thiosemicarbazone cyclization) and (azetidinyl coupling) .
- Biological Activity: While thiazole and sulfoamino groups are associated with antimicrobial and anti-inflammatory effects, direct evidence for the target compound’s activity remains speculative without experimental data.
- Crystallography : Tools like SHELX () could resolve its hydrogen-bonding patterns, critical for understanding stability and interactions .
Biological Activity
The compound 2-[[2-(1-amino-2-methyl-1-oxopropan-2-yl)oxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-(sulfoamino)butanoic acid is a complex organic molecule with significant potential in medicinal chemistry. Its intricate structure, featuring multiple functional groups, suggests various biological activities that could be harnessed for therapeutic applications.
Structural Characteristics
This compound has a molecular weight of approximately 452.5 g/mol and includes the following key functional groups:
- Amino acids : Contributing to its potential interactions with biological receptors.
- Thiazole derivatives : Known for their antimicrobial and antifungal properties.
- Sulfoamino groups : Potentially enhancing solubility and bioavailability.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity , particularly against certain bacterial strains. The thiazole component is known for its role in enhancing the efficacy of antibiotics.
Enzyme Inhibition
The compound's structural components suggest potential interactions with various enzymes, particularly beta-lactamases. These enzymes are critical in antibiotic resistance, and inhibiting them could restore the efficacy of existing antibiotics.
Case Study: Beta-Lactamase Inhibition
Research has shown that compounds similar to this one can effectively inhibit class A and C beta-lactamases, which are responsible for hydrolyzing beta-lactam antibiotics. For instance, a study indicated that specific structural modifications led to increased binding affinity to these enzymes, thereby enhancing the compound's therapeutic potential .
Binding Affinity Studies
Binding affinity studies using techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) have been conducted to determine how well this compound interacts with target proteins. Results suggest strong binding interactions with several key bacterial enzymes, indicating a promising pathway for drug development.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Coupling reactions involving amino acids and thiazole derivatives.
- Oxime formation , which is crucial for creating the desired functional groups.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with structurally similar compounds known for their biological effects:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | Antimicrobial |
| Compound B | Structure B | Enzyme Inhibition |
| Compound C | Structure C | Antifungal |
Q & A
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., bacterial transpeptidases) via the thiazol-4-yl moiety, which may mimic β-lactam antibiotics .
- MM-GBSA Calculations : Estimate binding free energies to prioritize derivatives for synthesis .
- MD Simulations : Simulate dynamics over 100 ns to assess stability of the sulfoamino group in aqueous environments .
What experimental approaches are suitable for evaluating the compound’s bioactivity in cellular models?
Q. Basic Research Focus
- Cytotoxicity Screening : Use MTT assays in cancer cell lines (e.g., MCF-7) with IC50 determination, noting potential interference from the sulfoamino group in colorimetric readouts .
- Enzyme Inhibition Assays : Target bacterial penicillin-binding proteins (PBPs) using fluorogenic substrates to assess competitive inhibition .
- Metabolic Stability : Incubate with liver microsomes and quantify parent compound depletion via UPLC-MS .
How should researchers handle discrepancies between in silico predictions and experimental binding affinities?
Q. Advanced Research Focus
- Force Field Adjustments : Refine parameters for sulfoamino groups in docking software to better approximate electrostatic interactions .
- Crystallographic Validation : Attempt co-crystallization with target proteins (e.g., using synchrotron X-ray sources) to resolve structural mismatches .
- SAR Expansion : Synthesize derivatives with modified oxyimino or thiazolyl groups to test computational hypotheses .
What are the best practices for ensuring safe handling and storage of this compound?
Q. Basic Research Focus
- PPE Requirements : Use nitrile gloves and fume hoods to prevent dermal/respiratory exposure, as recommended for sulfonamide analogs .
- Storage Conditions : Store desiccated at –20°C in amber vials to prevent hydrolysis of the oxyimino bond .
- Waste Disposal : Neutralize acidic residues with bicarbonate before disposal, following institutional guidelines for sulfonated compounds .
How can researchers design derivatives to explore structure-activity relationships (SAR) for antimicrobial activity?
Q. Advanced Research Focus
- Bioisosteric Replacement : Substitute the 2-amino-1,3-thiazol-4-yl group with 1,2,4-triazole or pyrimidine rings to modulate target affinity .
- Prodrug Strategies : Introduce ester prodrug moieties at the sulfoamino group to enhance membrane permeability .
- Fragment-Based Screening : Use the butanoic acid backbone as a scaffold for combinatorial libraries, leveraging parallel synthesis techniques .
What methodologies are recommended for assessing the compound’s stability in biological matrices?
Q. Basic Research Focus
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fractions, accounting for pH-dependent sulfonamide ionization .
- Bile Salt Interactions : Simulate intestinal conditions with taurocholate micelles to predict oral bioavailability challenges .
- Light Exposure Studies : Conduct ICH Q1B-compliant photostability testing to identify degradants under UV/visible light .
How can researchers address solubility challenges in aqueous buffers during in vitro assays?
Q. Advanced Research Focus
- Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) with sonication to achieve homogenous dispersions .
- pH Adjustment : Ionize the sulfoamino group (pKa ~1.5) by preparing stock solutions in pH 2.0 buffers .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to enhance solubility and cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
